Boc-N-Me-Arg(Tos)-OH
Description
Significance of N-Methylation in Peptide and Peptidomimetic Design
N-methylation, the substitution of an amide proton with a methyl group in the peptide backbone, introduces significant changes to the physicochemical properties of a peptide. nbinno.comnih.gov This seemingly minor alteration can profoundly impact the molecule's conformation, stability, and interaction with biological targets. nbinno.comnih.gov
A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. nbinno.com N-methylation offers a solution by shielding the peptide backbone from enzymatic cleavage. nbinno.comethz.ch The methyl group provides steric hindrance, making the adjacent amide bond less accessible to the active site of proteases, thereby increasing the peptide's resistance to proteolysis and extending its in vivo half-life. nbinno.com This enhanced metabolic stability is a critical factor for improving the bioavailability and therapeutic efficacy of peptide drugs. nih.govcipsm.de
The conformational rigidity imparted by N-methylation can lead to a significant increase in receptor binding affinity and selectivity. nih.govnih.gov By reducing the peptide's flexibility, the entropic penalty upon binding to a receptor is minimized. Furthermore, the fixed conformation can present the key pharmacophoric side chains in an optimal orientation for interaction with the receptor's binding pocket. researchgate.net This precise positioning can dramatically enhance selectivity between different receptor subtypes. nih.govresearchgate.net For instance, strategic N-methylation of an unselective cyclic peptide integrin ligand resulted in a tremendous enhancement in selectivity for different integrin receptor subtypes, primarily by reducing backbone flexibility. nih.gov
Role of Orthogonal Protecting Groups in Complex Amino Acid Synthesis
The synthesis of complex peptides, especially those containing modified and highly functionalized amino acids like arginine, necessitates a sophisticated protection strategy. Orthogonal protecting groups are fundamental to this process, as they can be removed under distinct chemical conditions without affecting other protecting groups on the molecule. peptide.combiosynth.com This allows for the selective deprotection and modification of specific functional groups at various stages of the synthesis. biosynth.compeptide.com
The Boc (tert-Butoxycarbonyl) and Tosyl (p-Toluenesulfonyl) groups represent a classic and effective orthogonal protection scheme, particularly in Boc solid-phase peptide synthesis (SPPS). peptide.combiosynth.com
Boc (tert-Butoxycarbonyl) Group : This group is used for the temporary protection of the α-amino group of the amino acid. creative-peptides.comlibretexts.org It is stable under a variety of conditions but is readily cleaved by moderate to strong acids, such as trifluoroacetic acid (TFA). libretexts.orgnih.gov This acid-lability allows for its selective removal during each coupling cycle in SPPS without disturbing more acid-stable, side-chain protecting groups. nih.govchempep.com
Tosyl (Tos) Group : The Tosyl group is a robust, sulfonyl-based protecting group commonly used for the side chain of arginine. peptide.comcreative-peptides.com It is stable to the acidic conditions used to remove the Boc group, demonstrating its orthogonality. peptide.com The Tosyl group is typically removed during the final cleavage step from the solid-phase resin, often requiring strong acids like hydrogen fluoride (B91410) (HF). peptide.compeptide.com
The combination of Boc for the Nα-amino group and Tosyl for the arginine side chain allows for the sequential and controlled elongation of the peptide chain without undesirable side reactions. peptide.compeptide.com
The side chain of arginine contains a highly basic and nucleophilic guanidino group (pKa ≈ 12.5). mdpi.com If left unprotected during peptide synthesis, this functional group can cause several side reactions. mdpi.comgoogle.com These include unwanted acylation during coupling steps, and facilitation of side reactions like δ-lactam formation. mdpi.comresearchgate.net Furthermore, the protonated guanidinium (B1211019) group can lead to solubility issues in the organic solvents typically used in SPPS. mdpi.com Therefore, protecting the guanidino group is essential to ensure the integrity of the synthesis, prevent byproduct formation, and improve solubility. mdpi.comgoogle.com The Tosyl group effectively masks the reactivity of the guanidino moiety until it is intentionally removed at the final stage of the synthesis. peptide.compeptide.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O6S/c1-13-8-10-14(11-9-13)30(27,28)22-17(20)21-12-6-7-15(16(24)25)23(5)18(26)29-19(2,3)4/h8-11,15H,6-7,12H2,1-5H3,(H,24,25)(H3,20,21,22)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYPUFUDTDVBRU-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Integration of Boc N Me Arg Tos Oh in Peptide Synthesis Methodologies
Solid-Phase Peptide Synthesis (SPPS) Applications
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, and the use of Boc-N-Me-Arg(Tos)-OH within this framework requires careful consideration of the chosen protective group strategy and coupling conditions.
The two primary strategies in SPPS are the tert-butyloxycarbonyl/benzyl (B1604629) (Boc/Bzl) and the 9-fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) approaches. americanpeptidesociety.org this compound is inherently designed for and most commonly utilized in the Boc/Bzl strategy.
In the Boc/Bzl strategy , the Nα-Boc group is used for temporary protection of the amino terminus and is removed with a moderately strong acid, typically trifluoroacetic acid (TFA). google.compeptide.com The side-chain protecting groups, such as the tosyl (Tos) group on the arginine side chain and benzyl-based (Bzl) groups on other residues, are more stable and require a very strong acid, like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step. peptide.comlibretexts.org The Boc group of this compound is readily cleaved under standard TFA deprotection conditions (e.g., 50% TFA in dichloromethane). peptide.com The tosyl group remains stable throughout the synthesis until the final cleavage. libretexts.org
The use of a Boc-protected amino acid like this compound within an Fmoc/tBu strategy is less common and presents orthogonality challenges. The Fmoc strategy relies on a base-labile Fmoc group for Nα-protection, which is typically removed with piperidine, while acid-labile t-butyl-based groups protect the side chains. americanpeptidesociety.orgiris-biotech.de Introducing a Boc-protected amino acid would require an additional, orthogonal deprotection step. The Boc group is stable to the basic conditions used for Fmoc removal. organic-chemistry.org However, its removal would necessitate an acid treatment (e.g., TFA), which could prematurely cleave the acid-labile side-chain protecting groups (like tBu) and the linker attaching the peptide to the resin in a standard Fmoc/tBu setup. iris-biotech.de This lack of orthogonality makes the direct integration of Boc-protected monomers into a standard Fmoc/tBu workflow problematic. iris-biotech.de Therefore, for syntheses employing the Fmoc/tBu strategy, the corresponding Fmoc-protected derivative, Fmoc-N-Me-Arg(Pbf)-OH, is typically used. iris-biotech.de
| Strategy | Nα-Protection | Deprotection | Side-Chain Protection (Arg) | Final Cleavage | Compatibility with this compound |
| Boc/Bzl | Boc | TFA | Tos | HF, TFMSA | High |
| Fmoc/tBu | Fmoc | Piperidine | Pbf, Boc2 | TFA | Low (orthogonality issues) |
The N-methyl group on the α-amino nitrogen of this compound significantly increases steric hindrance, which can dramatically slow down coupling reactions and lead to incomplete acylation. uiw.edu This is particularly pronounced when coupling to another N-methylated residue. The kinetics of coupling reactions involving N-methylated amino acids are generally much slower than those of their non-methylated counterparts.
Studies comparing coupling efficiencies have shown that standard coupling reagents that are effective for non-methylated amino acids often give poor yields with N-methylated residues. The reaction times need to be extended, and often, more potent coupling reagents and/or higher temperatures are required to drive the reaction to completion. For instance, kinetic studies on the coupling of Fmoc-Arg(Pbf)-OH have been used to model and optimize reaction times to avoid side reactions like lactam formation, a concern that is also relevant for its N-methylated counterparts. acs.orgrsc.orgresearchgate.net The bulky nature of both the incoming activated amino acid and the N-terminal secondary amine of the growing peptide chain necessitates optimized conditions to achieve satisfactory coupling yields.
Several strategies have been developed to overcome the steric hindrance associated with the coupling of N-methylated amino acids like this compound.
Extended Coupling Times and Double Coupling: The simplest approach is to increase the reaction time and/or perform the coupling step twice ("double coupling") to ensure complete acylation.
Elevated Temperatures: Microwave-assisted SPPS has proven effective in driving difficult couplings of sterically hindered amino acids to completion by using elevated temperatures, which increases reaction kinetics. uiw.edu
Use of Halogenated Solvents: Solvents like dichloromethane (B109758) (DCM) are often preferred as they can better solvate the protected amino acid and the resin-bound peptide, potentially improving reaction kinetics.
Advanced Coupling Reagents: The most critical strategy is the selection of an appropriate coupling reagent. Standard carbodiimide (B86325) reagents like DCC and DIC, even with additives like HOBt, are often inefficient. More potent reagents are required (see section 3.3). peptide.combachem.com
Solution-Phase Peptide Synthesis Applications
While SPPS is dominant, solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for the large-scale production of shorter peptides and for fragment condensation. bachem.com In solution-phase synthesis, this compound can be used effectively. The Boc group provides temporary Nα-protection, which can be removed with acid after each coupling step. libretexts.org The principles of steric hindrance and the need for powerful coupling reagents are the same as in SPPS. A key advantage of solution-phase synthesis is that purification of intermediates is possible after each step, which can be beneficial when dealing with difficult couplings. The modular nature of LPPS allows for the synthesis of peptide fragments that can be coupled together, a strategy where the incorporation of a challenging residue like N-methylated arginine can be carefully controlled and optimized. bachem.com
Advanced Coupling Reagents and Conditions for N-Methylated Amino Acid Incorporation
The development of advanced coupling reagents has been crucial for the successful incorporation of sterically hindered amino acids. For this compound, reagents that form highly reactive intermediates are necessary.
Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), and PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate) are highly effective. peptide.combachem.com PyAOP and PyBrOP are particularly noted for their efficacy in coupling N-methylated amino acids, even in the most challenging cases of coupling two adjacent N-methylated residues. bachem.com
Aminium/Uronium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is one of the most efficient coupling reagents available, forming a highly reactive OAt-ester. bachem.comsigmaaldrich.com Its use is often recommended for difficult couplings, including those involving N-methylated amino acids. uiw.edubachem.com Other uronium salts like HBTU and TBTU can also be used, but HATU generally provides superior results in hindered situations. bachem.com
COMU: This is a newer generation uronium salt based on OxymaPure. It boasts coupling efficiencies comparable to HATU but with improved safety and solubility profiles. peptide.combachem.com
The choice of base is also critical. A non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) is typically used in conjunction with these coupling reagents.
| Coupling Reagent | Class | Key Features for N-Methylated Residues |
| DCC/DIC | Carbodiimide | Generally inefficient due to low reactivity. |
| PyBOP | Phosphonium Salt | More effective than carbodiimides, good for standard couplings. |
| PyAOP/PyBrOP | Phosphonium Salt | Highly effective for sterically hindered and N-methylated amino acids. bachem.com |
| HBTU/TBTU | Aminium/Uronium Salt | Widely used, but may be less effective than HATU for difficult couplings. |
| HATU | Aminium/Uronium Salt | Highly efficient, forms highly reactive OAt-esters, recommended for hindered couplings. bachem.com |
| COMU | Aminium/Uronium Salt | Comparable efficiency to HATU with a better safety profile. bachem.com |
Incorporation into Cyclic Peptides and Peptidomimetics
The incorporation of N-methylated residues is a common strategy in the design of cyclic peptides and peptidomimetics to improve their therapeutic potential. N-methylation can pre-organize the peptide backbone into a conformation favorable for cyclization and receptor binding, and it enhances resistance to enzymatic degradation and improves membrane permeability.
The synthesis of cyclic peptides containing N-methylated residues often utilizes Boc-SPPS, as this strategy can be more amenable to certain cyclization and cleavage conditions compared to Fmoc-SPPS, especially for depsipeptides where base-lability is a concern. surrey.ac.uk The steric challenges of coupling this compound remain during the linear assembly on the solid support. Powerful coupling reagents like PyAOP have been successfully used to cyclize linear peptides containing N-methylated amino acids. bachem.com
In the field of peptidomimetics, N-methylated arginine is incorporated to mimic a peptide backbone while improving stability and bioavailability. The synthesis of such molecules often involves solution-phase chemistry where building blocks like this compound are essential for the controlled, stepwise assembly of the desired structure. nih.gov
Chemical Reactivity and Deprotection Strategies of Boc N Me Arg Tos Oh Within Peptide Chains
Cleavage of the Boc Protecting Group (N-alpha deprotection)
The Boc group is a widely utilized temporary protecting group for the α-amino group of amino acids during peptide synthesis. masterorganicchemistry.comfiveable.me Its removal is a critical step that must be efficient and selective to allow for the subsequent coupling of the next amino acid in the sequence. peptide.com
The Boc group is characterized by its lability under acidic conditions. fiveable.me The most common reagent for the removal of the Boc group is trifluoroacetic acid (TFA). masterorganicchemistry.comjk-sci.com The deprotection mechanism involves protonation of the Boc group by TFA, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to liberate the free amine. jk-sci.com
Typically, a solution of TFA in a solvent like dichloromethane (B109758) (DCM) is used. jk-sci.comnih.gov Studies have compared the efficacy of different TFA concentrations, with findings suggesting that a 55% TFA solution in DCM can lead to higher purity peptides compared to 100% TFA, potentially due to better resin swelling and more complete deprotection. nih.gov The Boc group's stability in basic conditions makes it orthogonal to base-labile protecting groups like Fmoc. fiveable.me
Table 1: Reagents for Boc Group Cleavage
| Reagent | Conditions | Notes |
|---|---|---|
| Trifluoroacetic Acid (TFA) | Typically 50-55% in DCM or neat. peptide.comnih.gov | Most common reagent for Boc deprotection. masterorganicchemistry.com |
| Hydrochloric Acid (HCl) | Used in some applications. | Strong acid that effectively removes the Boc group. fiveable.me |
| p-Toluenesulfonic Acid | Can be used for deprotection. jk-sci.com | Another strong organic acid option. |
A primary concern during the acid-mediated cleavage of the Boc group is the generation of the highly reactive tert-butyl cation. acs.org This electrophilic species can lead to undesirable side reactions, most notably the alkylation of sensitive amino acid residues within the peptide chain, such as tryptophan, methionine, and cysteine. acs.orgsigmaaldrich.com
To mitigate these side reactions, "scavengers" are added to the cleavage cocktail. acs.org Scavengers are nucleophilic compounds that trap the tert-butyl cations before they can react with the peptide. acs.orgresearchgate.net Common scavengers include water, triisopropylsilane (B1312306) (TIS), and various thiol-containing compounds like 1,2-ethanedithiol (B43112) (EDT). acs.orgresearchgate.net The choice and combination of scavengers are critical for preserving the integrity of the final peptide. For instance, a mixture of TFA/TIS/water (95:2.5:2.5) is a widely used cocktail. researchgate.net
Removal of the Tosyl Protecting Group from the Arginine Side Chain
The tosyl (p-toluenesulfonyl) group is a robust, "permanent" protecting group used for the guanidino function of the arginine side chain. peptide.comthieme-connect.de Its removal requires much harsher conditions than the cleavage of the Boc group, a key feature of the Boc/Bzl protection strategy in solid-phase peptide synthesis (SPPS). peptide.com
The removal of the tosyl group from the arginine side chain necessitates the use of very strong acids. peptide.comnih.gov The most common and effective reagent for this purpose is anhydrous hydrogen fluoride (B91410) (HF). peptide.comsigmaaldrich.com Other strong acids like trifluoromethanesulfonic acid (TFMSA) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can also be employed. peptide.comsigmaaldrich.com These harsh conditions are typically applied at the final stage of peptide synthesis, concurrently with the cleavage of the peptide from the resin support. peptide.com It is noteworthy that while TMSOTf is effective, peptides containing Arg(Tos) may require longer reaction times for complete deprotection. sigmaaldrich.com
Table 2: Reagents for Tosyl Group Cleavage from Arginine
| Reagent | Conditions | Notes |
|---|---|---|
| Hydrogen Fluoride (HF) | Anhydrous, often with scavengers. | Highly effective but also highly toxic, requiring specialized equipment. sigmaaldrich.com |
| Trifluoromethanesulfonic Acid (TFMSA) | Strong acid alternative to HF. peptide.comsigmaaldrich.com | Extremely corrosive. sigmaaldrich.com |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Alternative to HF and TFMSA. peptide.comsigmaaldrich.com | May require longer cleavage times for Arg(Tos). sigmaaldrich.com |
The use of strong acids like HF for deprotection can pose a risk to the integrity of the peptide. peptide.com Potential side reactions include the transfer of the sulfonyl group from arginine to tryptophan residues, a problem that is dependent on the proximity of these amino acids in the sequence. peptide.com To minimize such side reactions, scavenger cocktails are essential during the final cleavage step. peptide.com For instance, the use of thioanisole (B89551) can help to scavenge the free sulfonyl groups that are generated. peptide.com Additionally, the strong acidic environment can lead to other modifications, such as the formation of pyroglutamate (B8496135) from N-terminal glutamic acid or the oxidation of methionine. peptide.compeptide.com Careful selection of scavengers and optimization of cleavage conditions are paramount to obtaining the desired peptide in high purity.
Orthogonality of Protecting Groups within the Compound and in Synthetic Peptides
The concept of orthogonality is central to the successful use of Boc-N-Me-Arg(Tos)-OH in peptide synthesis. biosynth.comresearchgate.net Orthogonal protecting groups can be removed selectively under distinct chemical conditions without affecting other protecting groups present in the molecule. researchgate.netiris-biotech.de
In the context of this compound, the Boc and tosyl groups exhibit a form of quasi-orthogonality. biosynth.com Both are acid-labile, but their sensitivity to acid strength differs significantly. The Boc group is cleaved by moderate acids like TFA, while the tosyl group requires very strong acids such as HF for its removal. fiveable.mepeptide.comthieme-connect.de This differential lability allows for the selective deprotection of the N-alpha position during the stepwise elongation of the peptide chain, while the tosyl group on the arginine side chain remains intact. peptide.com
This strategy, often referred to as the Boc/Bzl (benzyl) protection scheme, is a cornerstone of one of the major approaches to SPPS. peptide.com The temporary N-alpha Boc group is removed at each cycle, and the "permanent" side-chain protecting groups, like tosyl, are removed in the final deprotection and cleavage step. peptide.com This allows for the controlled and sequential assembly of the peptide, preventing unwanted reactions at the reactive side chains. biosynth.com The successful synthesis of complex peptides relies heavily on this principle of selective deprotection. researchgate.net
Regioselectivity in Post-Incorporation Chemical Modifications
The incorporation of Nα-methylated and side-chain protected amino acids, such as this compound, into a peptide sequence introduces specific structural and electronic features that profoundly influence the regioselectivity of subsequent chemical modifications. When an N-Me-Arg(Tos) residue is part of a peptide chain, its inherent characteristics direct the site of any further chemical reactions. This regioselectivity is primarily governed by the steric and electronic consequences of the Nα-methyl group on the peptide backbone and the robust protection of the arginine side-chain's guanidino group by the tosyl (Tos) moiety.
The primary challenge in the chemical modification of arginine residues within peptides is the high basicity of the guanidino group (pKa ≈ 12.5), which typically remains protonated under physiological conditions, rendering it less nucleophilic. ug.edu.pl However, protecting groups are essential during synthesis to prevent side reactions, such as δ-lactam formation. ug.edu.plmdpi.com The choice of this protecting group is critical as it dictates the reactivity of the side chain in the final peptide.
Directing Effects of the Nα-Methyl Group
The presence of a methyl group on the α-nitrogen atom of the arginine residue has significant stereochemical implications for the peptide backbone.
Tertiary Amide Formation: The Nα-methylation converts the secondary amide bond preceding the arginine residue into a tertiary amide. This transformation eliminates the amide proton (N-H), which is a potential hydrogen bond donor. nih.gov The loss of this hydrogen-bonding capability can alter the local secondary structure and solvation properties of the peptide. nih.gov
Steric Hindrance: The tertiary amide bond is sterically more hindered than a secondary amide. This increased bulk around the peptide backbone can restrict access of reagents to the adjacent carbonyl group, potentially decreasing its susceptibility to nucleophilic attack or enzymatic cleavage. Studies on Nα-methylated peptides have shown they confer stability against proteases. frontiersin.org
Directing Effects of the Nω-Tosyl Protecting Group
The tosyl group on the guanidino side chain is the dominant factor controlling regioselectivity in post-incorporation modifications.
Deactivation of the Guanidino Group: The tosyl group is a strong electron-withdrawing group that significantly reduces the basicity and nucleophilicity of the guanidino functionality it protects. mdpi.com This electronic deactivation effectively prevents the guanidino nitrogens from participating in common modification reactions such as acylation, alkylation, or reactions with aldehydes. Research on arginine modification often relies on reactions with α-dicarbonyl compounds like glyoxal (B1671930) or 9,10-phenanthrenequinone, but these reactions require a sufficiently nucleophilic guanidino group. acs.orgresearchgate.net The presence of the tosyl group inhibits such transformations.
Steric Shielding: The bulky nature of the tosyl group sterically shields the guanidino moiety, physically blocking the approach of reagents. Therefore, any attempted modification on a peptide containing an N-Me-Arg(Tos) residue will be directed away from this site.
Directing Modifications to Other Residues: Consequently, the N-Me-Arg(Tos) residue acts as a "regioselective director" by default, forcing chemical modifications to occur at other reactive sites within the peptide chain. These sites include the side chains of other amino acids like lysine (B10760008) (primary amine), cysteine (thiol), tyrosine (phenol), or the N-terminal amine and C-terminal carboxyl groups, provided they are unprotected. For instance, a direct acylation of a peptide containing both lysine and N-Me-Arg(Tos) would selectively occur on the lysine side chain. nih.gov
Modification of the N-Me-Arg Residue Itself
For any chemical modification to be targeted to the N-Me-Arg residue's side chain, the tosyl group must first be removed. The deprotection of the Tos group is typically achieved under harsh, strongly acidic conditions, such as treatment with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). acs.orggoogle.com Such conditions can degrade sensitive peptide sequences, limiting the practicality of this approach for many molecules.
Should the tosyl group be successfully removed to expose the Nα-methylated arginine side chain, the regioselectivity of subsequent modifications would then depend on the specific reagents used. The guanidino group could then be targeted by reactions known to be selective for arginine. acs.orgacs.org However, the Nα-methyl group could still exert a secondary influence by altering the local conformation and accessibility of the side chain.
The regioselective influence of the incorporated N-Me-Arg(Tos) residue is summarized in the table below.
| Feature of N-Me-Arg(Tos) Residue | Effect on Peptide Chain | Influence on Regioselectivity of Post-Incorporation Modification |
| Nα-Methyl Group | Forms a tertiary amide bond in the backbone. | Directs modifications away from the N-terminal adjacent peptide bond due to steric hindrance and lack of an amide proton. |
| Increases local steric bulk. | May influence the accessibility of the arginine side chain even after deprotection. | |
| Nω-Tosyl Group | Electronically deactivates the guanidino side chain. | Prevents reactions at the guanidino nitrogens (e.g., acylation, alkylation), directing reagents to other nucleophilic sites in the peptide. |
| Sterically shields the guanidino group. | Physically blocks access of reagents to the arginine side chain. |
Mechanistic and Structural Implications of N Methylated Arginine Residues in Peptides
Impact on Peptide Backbone Conformation and Flexibility
The introduction of an N-methyl group onto the peptide backbone, specifically at the alpha-amino nitrogen, has a direct impact on the conformational landscape and flexibility of a peptide.
Influence on Peptide Solubility and Aggregation Tendencies during Synthesis and Folding
The structural changes induced by N-methylation, particularly the alteration of hydrogen bonding capabilities and conformational flexibility, can significantly impact a peptide's solubility and its propensity to aggregate mdpi.comresearchgate.netresearchgate.netnih.govmdpi.com. The disruption of hydrogen bonds can reduce the peptide's ability to form ordered aggregates, such as amyloid fibrils, thereby potentially increasing its solubility in aqueous or organic solvents commonly used in peptide synthesis nih.govmdpi.com. Conversely, the increased hydrophobicity introduced by the methyl group might, in some contexts, reduce solubility. However, the predominant effect observed is often an improvement in solubility or a reduction in aggregation, which is beneficial during both solid-phase peptide synthesis and the peptide's folding process researchgate.netresearchgate.netnih.govmdpi.com.
Stereochemical Considerations and Chiral Purity Maintenance in N-Methylated Arginine
The synthesis of peptides containing N-methylated amino acids, including N-methyl arginine, presents specific stereochemical challenges. N-methylation of the alpha-amino group introduces a secondary amine, which can affect the efficiency and stereochemical outcome of peptide coupling reactions scielo.org.mxnih.gov. The steric bulk of the N-methyl group can hinder the approach of activated amino acids, potentially leading to lower coupling yields and the formation of deletion sequences or truncated peptides nih.gov. While strategies exist to overcome these synthetic hurdles, maintaining high chiral purity during the coupling of N-methylated amino acids is crucial, as racemization can occur under certain conditions, compromising the stereochemical integrity of the final peptide product researchgate.netresearchgate.net.
Electronic and Steric Effects of Methylation on the Guanidinium (B1211019) Group
While the compound Boc-N-Me-Arg(Tos)-OH features N-methylation on the alpha-amino group, it is important to consider the effects of methylation on the guanidinium group of arginine itself, as this also profoundly impacts its properties. Methylation of the guanidinium group, typically at the Nω position, alters its electronic distribution and steric profile. The guanidinium group is highly basic and plays a critical role in arginine's interactions, including salt bridges and hydrogen bonding.
The basicity of the guanidinium group in arginine is responsible for its high pKa, typically around 12.5, ensuring it is protonated and positively charged at physiological pH nih.govgoogle.comgoogle.com.nagoogle.comgoogleapis.com. Methylation of the guanidinium group can influence this basicity. Studies suggest that methylation of the guanidinium group can lead to a decrease in its pKa nih.gov. For instance, Nω-methylation of arginine has been reported to lower the pKa by approximately 0.5 units nih.gov. This reduction in pKa can alter the ionization state of the arginine residue under physiological conditions, potentially affecting its charge, hydrogen bonding capacity, and interactions with other molecules or binding sites.
Advanced Analytical Characterization Techniques for Boc N Me Arg Tos Oh and N Methylated Peptides
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the detailed three-dimensional structure of molecules. For Boc-N-Me-Arg(Tos)-OH and N-methylated peptides, NMR provides invaluable information about atomic connectivity, conformation, and chemical environment.
1D and 2D NMR for N-Methylated Arginine Analysis
One-dimensional (1D) NMR, primarily ¹H NMR and ¹³C NMR, provides fundamental information about the different types of protons and carbons present in this compound. The ¹H NMR spectrum will display characteristic signals for the tert-butyloxycarbonyl (Boc) protecting group, the N-methyl group (a distinct singlet), the arginine backbone protons (α-proton, β-protons, etc.), and the aromatic protons of the tosyl (Tos) group. The N-methylation will introduce a specific signal for the methyl protons, typically in the 2.5-3.0 ppm range, and can cause subtle shifts in adjacent backbone protons. The ¹³C NMR spectrum will similarly reveal signals for the carbonyl carbon of the Boc group, the N-methyl carbon, the α-carbon, and other carbons of the arginine side chain and the tosyl group.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are vital for establishing connectivity and confirming the precise structure. COSY spectra reveal proton-proton couplings, mapping the spin systems within the molecule, such as correlations between the α-proton and β-protons of arginine. HSQC experiments directly correlate protons to the carbons to which they are directly attached, aiding in assigning specific proton signals to their corresponding carbon atoms. HMBC is particularly powerful for confirming the presence and position of modifications by showing longer-range correlations between protons and carbons, for instance, linking the N-methyl protons to the adjacent carbon atom, or confirming the attachment of the tosyl group to the guanidino nitrogen.
Table 6.1.1: Characteristic NMR Chemical Shifts (Illustrative)
| Proton/Carbon Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |
| Boc-CH₃ | ~1.4-1.5 | ~28-30 | Singlet (¹H), characteristic carbon signal (¹³C) |
| Boc-C=O | - | ~155-157 | Carbonyl carbon |
| N-CH₃ (on Arginine) | ~2.5-3.0 | ~30-35 | Singlet (¹H), distinct carbon signal (¹³C) |
| Arginine α-H | ~4.0-4.5 | ~50-55 | Shift influenced by N-methylation and adjacent groups |
| Arginine Guanidino Protons | Variable (broad) | ~155-160 | Guanidino carbons are characteristic |
| Tosyl Aromatic Protons | ~7.3-7.8 | ~125-145 | Signals from the tosyl phenyl ring |
| Tosyl Methyl Protons | ~2.4 | ~21 | Methyl group of the tosyl moiety |
Note: Actual chemical shifts can vary depending on the solvent, concentration, and temperature.
Mass Spectrometry (MS) for Molecular Weight and Sequence Verification
Mass spectrometry is a highly sensitive technique used to determine the mass-to-charge ratio (m/z) of ions, providing critical information about molecular weight, elemental composition, and sequence.
High-Resolution MS for Impurity Profiling
High-resolution mass spectrometry (HRMS) offers exceptional accuracy in mass determination, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of this compound, confirming its expected molecular weight (428.50 g/mol ) sigmaaldrich.comiris-biotech.de. HRMS is also invaluable for impurity profiling. By accurately measuring the masses of all components in a sample, even minor impurities arising from synthesis side reactions (e.g., incompletely protected precursors, deprotected species, or isomers) can be detected and identified based on their precise mass deviations from the target compound. This rigorous quality control is essential for ensuring the reliability of peptide synthesis reagents innovagen.combiosynth.comnih.govshimadzu.combachem.com.
Table 6.2.1: Molecular Weight Verification (Illustrative)
| Compound/Impurity Type | Expected Exact Mass (Da) | Typical Measured HRMS Mass (Da) | Mass Accuracy (ppm) | Notes |
| This compound | 428.1726 | 428.1720 | ~1.4 | Confirms elemental composition |
| Impurity A (e.g., -H₂O) | 410.1621 | 410.1618 | ~0.7 | Detection of dehydration product |
| Impurity B (e.g., -Boc) | 328.1203 | 328.1205 | ~0.6 | Detection of deprotected species |
Note: Exact masses are calculated based on isotopic abundances. Measured values are representative.
Tandem MS for Fragmentation Analysis and Sequence Determination
Tandem mass spectrometry (MS/MS) involves the fragmentation of selected precursor ions, followed by the analysis of the resulting fragment ions. This technique is crucial for confirming the sequence of peptides and for identifying specific structural features or modifications within molecules like this compound or peptides containing N-methylated arginine.
When this compound is subjected to MS/MS, fragmentation can occur through various pathways, such as the loss of the Boc group or the tosyl group, or cleavage within the arginine side chain. These characteristic fragment ions provide direct evidence for the presence of these modifications researchgate.netnih.govspringernature.comdiva-portal.orgresearchgate.net. For example, a significant mass loss corresponding to the Boc group (100.12 Da) or the tosyl group (157.19 Da) would be expected.
In the context of peptide sequencing, MS/MS is used to break peptide bonds, generating series of fragment ions (e.g., b-ions and y-ions) that correspond to sequential amino acid residues. By analyzing the masses of these fragments, the primary amino acid sequence of a peptide can be reconstructed birmingham.ac.ukproteomics.com.aucreative-proteomics.combiognosys.comnih.govshimadzu.comresearchgate.net. The presence of an N-methylated arginine residue would be inferred from the mass difference in specific fragments or by observing unique fragmentation patterns associated with the modified amino acid researchgate.netspringernature.com. For instance, specific fragment ions related to the N-methylated guanidino group might be observed.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for evaluating the purity of this compound and for its isolation from synthetic mixtures. These methods exploit differences in the physicochemical properties of compounds, such as polarity, hydrophobicity, and charge, to achieve separation.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for assessing the purity of this compound. This method is highly effective for separating molecules based on their hydrophobicity. Typically, a non-polar stationary phase, such as octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8) bonded to silica (B1680970), is used in conjunction with a polar mobile phase, often a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, usually acidified with trifluoroacetic acid (TFA) or formic acid phenomenex.comresearchgate.netnih.govnih.govgoogle.com.
For this compound, RP-HPLC can resolve the target compound from unreacted starting materials, side products, and degradation products. The presence of the Boc and tosyl groups contributes to the molecule's hydrophobicity, influencing its retention time on the stationary phase. The N-methylation can also subtly alter retention characteristics compared to its non-methylated counterpart nih.gov. Purity is typically determined by analyzing the peak area percentage at a specific UV detection wavelength (e.g., 210-220 nm), with high purity often defined as ≥99.0% (area percent) sigmaaldrich.com. RP-HPLC is also crucial for monitoring the progress of synthetic reactions and for the final quality control of the isolated compound researchgate.netnih.govtandfonline.comresearchgate.net.
Table 1: Typical RP-HPLC Parameters for Protected Amino Acid Analysis
| Parameter | Typical Specification | Notes |
| Column | C18 or C8 reversed-phase column | Stationary phase with hydrophobic ligands. |
| Mobile Phase | Gradient of aqueous buffer (e.g., water with 0.1% TFA) and organic solvent (e.g., acetonitrile) | Acidic modifiers (TFA, formic acid) are common for improving peak shape and solubility. |
| Flow Rate | 0.5 - 1.5 mL/min | Optimized for column dimensions and desired separation speed. |
| Detection | UV-Vis detector (e.g., at 210-220 nm) | Detects chromophores present in the molecule (e.g., aromatic rings in tosyl group, carbonyls). |
| Temperature | Ambient to 65 °C | Temperature can influence retention and selectivity. |
| Injection Volume | 5 - 20 µL | Standard volume for analytical HPLC. |
| Purity Assessment | Peak area percentage | A single sharp peak indicates high purity; multiple peaks suggest the presence of impurities. |
Solid-Phase Extraction (SPE) for Purification and Enrichment
Solid-Phase Extraction (SPE) is a valuable technique for sample cleanup, concentration, and purification of compounds like this compound. It operates on similar principles to chromatography but is often used for sample preparation rather than analytical separation. SPE can effectively remove salts, polar impurities, or non-polar byproducts from a sample solution by selectively retaining the target analyte on a sorbent material.
Other Chromatographic Techniques
Beyond RP-HPLC, other chromatographic methods offer complementary approaches for the purification and analysis of this compound.
Ion Exchange Chromatography (IEC): As arginine possesses a basic guanidino group, it can be effectively separated using ion exchange chromatography. Cation exchange chromatography (CEC) is particularly relevant, where the positively charged guanidino group (at appropriate pH) interacts with a negatively charged stationary phase. This technique can be employed to separate arginine derivatives from neutral or negatively charged impurities. Arginine itself is known to influence ion-exchange chromatography of proteins, sometimes requiring specific buffer conditions researchgate.netgoogle.com. While not as commonly cited for direct purification of this compound itself, IEC principles are fundamental to understanding the behavior of arginine-containing molecules in separation science acs.orggoogle.comvut.cz.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that separates polar compounds by partitioning them between a polar stationary phase (e.g., silica, amide-bonded phases) and a mobile phase rich in organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer. This technique is useful for analyzing highly polar molecules that might not be well-retained in RP-HPLC. For modified amino acids, HILIC can offer different selectivity and is often coupled with mass spectrometry for sensitive detection nih.govresearchgate.netmdpi.comd-nb.info.
Flash Chromatography: Flash chromatography is a widely used preparative technique for purifying organic compounds, including protected amino acids. It typically employs silica gel as the stationary phase and is run under moderate pressure to accelerate solvent flow. Solvent systems commonly used for flash chromatography of amino acid derivatives often involve mixtures of ethyl acetate (B1210297) and hexanes, sometimes with a small percentage of acetic acid or other modifiers to improve separation rsc.orggoogle.comreddit.com. Flash chromatography is efficient for removing bulk impurities and can be used as a primary purification step before final polishing by RP-HPLC, significantly increasing throughput italianpeptidesociety.it.
Vibrational Spectroscopic Methods (e.g., Fourier Transform Infrared Spectroscopy) for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by analyzing its vibrational modes. For this compound, FTIR provides critical confirmation of the presence of the Boc, N-methyl, and tosyl moieties, as well as the amino acid backbone.
The Boc group is characterized by a strong carbonyl (C=O) stretching absorption, typically observed in the range of 1680-1760 cm⁻¹ mdpi.comnih.govresearchgate.netlibretexts.org. The tert-butyl portion of the Boc group also contributes C-H stretching vibrations, often seen around 2987 cm⁻¹ mdpi.com. The tosyl group is identifiable by characteristic S=O stretching vibrations. The asymmetric SO₂ stretch usually appears around 1363 cm⁻¹ and the symmetric SO₂ stretch around 1176 cm⁻¹ libretexts.orgresearchgate.netrsc.orgmdpi.comresearchgate.net. Additional bands associated with the tosyl group include the S-O-C stretch (around 820 cm⁻¹) and aromatic C=C stretches (around 1595 cm⁻¹) researchgate.net. The N-methyl group contributes to C-H stretching and bending modes, though these are less distinctive than the tosyl or Boc groups. The arginine backbone will show characteristic amide bands (Amide I, II, III), N-H stretching, C-N stretching, and vibrations related to the guanidino group, although the latter can be complex to interpret due to protonation states and potential hydrogen bonding nih.govresearchgate.netd-nb.inforesearchgate.net.
Table 2: Characteristic FTIR Absorption Bands for Functional Groups in this compound
| Functional Group | Characteristic Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| Boc Group (C=O) | 1680-1760 | Carbonyl stretch | mdpi.comnih.govresearchgate.netlibretexts.org |
| ~2987 | C-H stretch (tert-butyl) | mdpi.com | |
| Tosyl Group (SO₂) | ~1363 | Asymmetric S=O stretch | researchgate.netrsc.orgmdpi.comresearchgate.net |
| ~1176 | Symmetric S=O stretch | researchgate.netrsc.orgmdpi.comresearchgate.net | |
| ~820 | S-O-C stretch | researchgate.net | |
| ~1595 | Aromatic C=C stretch | researchgate.net | |
| Amide/Peptide Backbone | ~1640-1680 | Amide I (C=O stretch) | nih.govresearchgate.netresearchgate.net |
| ~1510-1570 | Amide II (N-H bend, C-N stretch) | nih.govresearchgate.netd-nb.info | |
| ~3300-3500 | N-H stretch | mdpi.comlibretexts.orgresearchgate.net | |
| Carboxylic Acid | ~1700-1760 | C=O stretch (if not esterified) | researchgate.netlibretexts.org |
| ~1549 | Carboxylate asymmetric stretch (if deprotonated) | researchgate.net | |
| ~1210-1320 | C-O stretch | researchgate.netlibretexts.org |
By analyzing the FTIR spectrum, researchers can confirm the presence and integrity of these key structural features, ensuring that the synthesized this compound matches the expected molecular structure.
Compound Name Table
this compound
N-methylated peptides
Arginine
Boc-Arg(Tos)-OH
N-α-Boc-Nω-tosyl-L-arginine
N-α-t.-Boc-Nω-tosyl-L-arginine
Boc-Nω-4-toluenesulfonyl-L-arginine
N-methyl glycine (B1666218)
N,N-dimethyl glycine
N-FMOC α-amino acids
N-pentenoylated aa-tRNA
Glycyl-tRNA Gly
Fmoc-protected amino acid stereoisomers
Fmoc-Ile
Fmoc-allo-Ile
Fmoc-D-Ile
Fmoc-D-allo-Ile
Computational and Theoretical Studies on N Methylated Arginine Residues in Peptides
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are extensively used to explore the conformational landscape of peptides containing N-methylated arginine residues. These simulations reveal how methylation impacts peptide flexibility, structure, and entropy.
N-methylation of a peptide backbone amide nitrogen introduces significant steric and electronic changes. A primary consequence is the alteration of the conformational preferences of the peptide chain. MD simulations have shown that N-methylation can lead to a reduction in the conformational entropy of cyclic peptides. For instance, in a study on a series of cyclic RGD peptides, all-atom replica-exchange molecular dynamics simulations estimated that N-methylation provides about 0.5 kcal/mol of reduced conformational entropy nih.gov. This decrease in flexibility can "pre-organize" the peptide into a conformation that is favorable for binding to its biological target, which can explain the strong binding affinity of certain N-methylated peptide drugs to their receptors nih.gov.
| Parameter | Unmodified Arginine | Mono-methylated Arginine (MMA) | Asymmetric Di-methylated Arginine (ADMA) | Symmetric Di-methylated Arginine (SDMA) |
| Volume Increase | - | 17% | 33% | 34% |
| logP (Hydrophobicity) | -0.34 | 0.18 | 0.56 | 0.70 |
| This table summarizes the change in physical properties of the arginine head group upon methylation, based on data from computational analyses. Data sourced from nih.gov. |
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches to Reactivity
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are crucial for studying chemical reactions in large biological systems, such as the enzymatic methylation of arginine residues by Protein Arginine Methyltransferases (PRMTs). In this approach, the reacting parts of the system (e.g., the arginine side chain and the methyl donor S-adenosyl-methionine) are treated with high-accuracy quantum mechanics, while the surrounding protein and solvent are modeled using more computationally efficient molecular mechanics.
QM/MM studies have been instrumental in elucidating the catalytic mechanism of PRMTs. Simulations show that the methyl transfer from the cofactor to the arginine guanidinium (B1211019) group proceeds via a typical SN2-favored transition state nih.gov. These calculations have identified key amino acid residues in the enzyme's active site that facilitate the reaction. For example, a conserved glutamate residue has been consistently identified as the general base catalyst that accepts a proton from the substrate arginine, a process that appears to be concerted with the methyl transfer nih.govcdnsciencepub.comnih.gov.
By calculating the potential energy profile along the reaction coordinate, QM/MM simulations can determine the energy barriers for methylation. For PRMT5, the free energy barrier for the first methyl transfer to the Nη1 atom was calculated to be 20.4 kcal/mol, which is significantly lower than the 29.4 kcal/mol barrier for transfer to the Nη2 atom, indicating a strong preference for the initial methylation site mdpi.com. Subsequent calculations for the second methylation step help to explain the product specificity (symmetric vs. asymmetric dimethylation) of different PRMT enzymes nih.govornl.gov.
| Enzyme | Methylation Step | Preferred Nitrogen | Calculated Free Energy Barrier (kcal/mol) |
| PRMT5 | First Methylation | Nη1 | 19-20 |
| PRMT5 | Second Methylation (Symmetric) | Nη2 | 18-19 |
| PRMT1 | First Methylation | Not specified | ~21.4 |
| PRMT1 | Second Methylation (Asymmetric) | Not specified | ~19.6 |
| This table presents calculated free energy barriers for methylation reactions catalyzed by different PRMT enzymes, as determined by QM/MM simulations. Data sourced from nih.govornl.gov. |
Prediction of Reactivity and Stereochemical Outcomes in N-Methylated Systems
Computational methods are increasingly used to predict the reactivity and stereochemistry of chemical reactions. For N-methylation, these predictions are rooted in the fundamental principles of reaction mechanisms, primarily the SN2 reaction, which involves a nucleophilic attack on the methyl donor ncert.nic.in.
The prediction of reactivity in enzymatic systems, such as those catalyzed by PRMTs, relies heavily on the QM/MM simulations described above. By comparing the calculated activation energy barriers for different potential reaction pathways, researchers can predict the product outcome. For example, the preference of Type II PRMTs like PRMT5 to produce symmetric dimethylarginine (SDMA) is explained by an energetic preference for the first methylation on one nitrogen (Nη1) followed by the second methylation on the other nitrogen (Nη2) mdpi.comornl.gov. In contrast, Type I PRMTs favor adding both methyl groups to the same nitrogen to form asymmetric dimethylarginine (ADMA) cdnsciencepub.com.
The stereochemical outcome of the methyl transfer is also a critical aspect. The SN2 mechanism is characterized by an inversion of configuration at the reacting carbon center. Studies on the methylation of DNA by N-methyl-N-nitrosourea, which proceeds through a similar methyl transfer mechanism, have analyzed the stereochemistry in detail. These experiments found that the methyl group was transferred with an average of 73% inversion and 27% retention of configuration nih.gov. The significant degree of inversion is consistent with an SN2-like mechanism, while the retention component suggests more complex or alternative pathways may also be involved nih.gov.
Ligand-Receptor Interaction Studies (theoretical, mechanistic modeling)
Understanding how N-methylation of arginine affects ligand-receptor interactions is a major focus of theoretical modeling. Methylation does not alter the net positive charge of the arginine side chain but increases its bulk and hydrophobicity and alters its hydrogen bonding capacity, which can profoundly impact binding affinity and specificity nih.gov.
Molecular modeling is used to study how N-methylated peptides and proteins interact with their binding partners. In some cases, methylation weakens interactions. For example, arginine methylation of the nuclear poly(A) binding protein (PABPN1) within the binding site for its import receptor, transportin, was found to weaken the interaction approximately 10-fold nih.gov. This suggests a regulatory mechanism where the timing of methylation could control nuclear import nih.gov.
Conversely, methylation can also create or enhance binding sites for specific protein domains known as "readers." Tudor domains are a well-studied class of protein modules that specifically recognize methylated arginine residues nih.gov. Molecular modeling and structural studies have shown how the aromatic residues within the Tudor domain's binding pocket form a "cage" that accommodates the methyl groups, leading to specific recognition of mono-, symmetric di-, or asymmetric di-methylarginine nih.gov.
Furthermore, modeling is used in drug design to understand how inhibitors bind to PRMTs. Studies of small molecule inhibitors have proposed that a positively charged group on the inhibitor can occupy the substrate binding site, mimicking the guanidinium group of arginine to achieve potent and selective inhibition acs.org.
Challenges and Future Directions in Utilizing Boc N Me Arg Tos Oh in Peptide Chemistry
Overcoming Synthesis Difficulties with N-Methylated Arginine Incorporation
The synthesis of peptides containing N-methylated arginine residues is often challenging due to issues such as aggregation and reduced coupling efficiency. These difficulties arise from the steric hindrance introduced by the N-methyl group, which can disrupt the normal elongation of the peptide chain during solid-phase peptide synthesis (SPPS). cem.com
Mitigating Aggregation Issues during Solid-Phase Peptide Synthesis
Peptide chain aggregation is a common problem in SPPS, particularly for sequences prone to forming strong intermolecular hydrogen bonds. peptide.com This can lead to incomplete reactions and low yields. The incorporation of N-methylated residues can sometimes exacerbate this issue. Several strategies have been developed to mitigate aggregation:
Chaotropic Salts: The addition of chaotropic salts like LiCl or KSCN to the reaction mixture can disrupt the secondary structures that lead to aggregation. peptide.comsigmaaldrich.com
Backbone Protection: The use of backbone-protecting groups, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), can prevent hydrogen bonding between peptide chains. peptide.com
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides can disrupt the formation of aggregated structures. sigmaaldrich.comluxembourg-bio.com
Solvent Systems: Utilizing solvent mixtures with structure-disrupting properties, such as a combination of DCM/DMF/NMP, can help to solubilize aggregating peptide chains. sigmaaldrich.com
Microwave Irradiation: Microwave-assisted SPPS can enhance reaction kinetics and help to overcome aggregation-related difficulties. cem.compeptide.com
| Strategy | Mechanism | Reference |
|---|---|---|
| Chaotropic Salts (e.g., LiCl, KSCN) | Disrupts secondary structures and intermolecular hydrogen bonding. | peptide.comsigmaaldrich.com |
| Backbone Protection (e.g., Hmb, Dmb) | Prevents hydrogen bonding between peptide chains by protecting the backbone amide nitrogen. | peptide.com |
| Pseudoproline Dipeptides | Introduces a "kink" in the peptide backbone, disrupting the formation of aggregated β-sheet structures. | sigmaaldrich.comluxembourg-bio.com |
| Specialized Solvent Systems | Improves the solvation of the growing peptide chain, reducing its tendency to aggregate. | sigmaaldrich.com |
| Microwave-Assisted SPPS | Increases reaction rates and can help to break up aggregated peptide chains through rapid heating. | cem.compeptide.com |
Improving Coupling Yields for Sterically Hindered N-Methylated Residues
The steric hindrance of the N-methyl group in Boc-N-Me-Arg(Tos)-OH makes the coupling of this amino acid derivative particularly challenging, often resulting in low yields. cem.com To address this, various coupling reagents and conditions have been explored:
High-Efficiency Coupling Reagents: Reagents such as HATU, HBTU, PyBOP, and PyAOP have been shown to be effective for coupling sterically hindered amino acids. sigmaaldrich.compeptide.com PyAOP, in particular, has been noted for its effectiveness in coupling N-methylated amino acids. peptide.comnih.gov
Microwave-Enhanced SPPS: The use of microwave energy can significantly improve coupling efficiency by accelerating the reaction and overcoming the steric hindrance. cem.com
Halogenophosphonium Reagents: Reagents like PyBroP and PyCloP have also been successfully employed for the coupling of N-methylated amino acids. acs.org
Hindered Bases: The use of sterically hindered bases, such as 2,4,6-trimethylpyridine (B116444) (collidine), in combination with onium-style coupling reagents can improve coupling outcomes. acs.org
| Coupling Reagent | Key Features | Reference |
|---|---|---|
| HATU/HBTU | Aminium-based reagents that are highly effective for peptide bond formation. | sigmaaldrich.com |
| PyBOP/PyAOP | Phosphonium-based reagents, with PyAOP being particularly effective for N-methylated residues. | peptide.comnih.gov |
| PyBroP/PyCloP | Halogenophosphonium reagents suitable for challenging couplings. | acs.org |
Development of Greener and More Efficient Synthetic Routes for this compound
The traditional synthesis of protected amino acids, including this compound, often involves the use of hazardous reagents and generates significant chemical waste. There is a growing emphasis on developing greener and more efficient synthetic methodologies. While specific green routes for this compound are not extensively detailed in the provided context, general principles for the synthesis of Boc-protected amino acids can be applied. For instance, replacing hazardous reagents with more environmentally benign alternatives and developing catalytic methods can reduce the environmental impact. researchgate.netrsc.org One approach involves the use of dimethyl carbonate (DMC) as a green methylating agent. researchgate.net Future research will likely focus on applying these principles to the synthesis of complex derivatives like this compound.
Emerging Applications in Rational Peptide and Peptidomimetic Design
The unique properties conferred by N-methylation make this compound a valuable building block in rational peptide and peptidomimetic design. researchgate.net N-methylation can:
Enhance Proteolytic Stability: The N-methyl group sterically hinders the cleavage of the adjacent peptide bond by proteases, increasing the peptide's half-life in vivo. nbinno.com
Improve Cell Permeability: By reducing the number of hydrogen bond donors, N-methylation can increase a peptide's lipophilicity, potentially enhancing its ability to cross cell membranes. nih.govnih.gov
Modulate Conformation: The introduction of an N-methyl group restricts the conformational freedom of the peptide backbone, which can be used to stabilize a desired bioactive conformation and improve receptor binding affinity and selectivity. nbinno.comnih.gov
These properties are being exploited in the design of novel therapeutics, including enzyme inhibitors and receptor agonists/antagonists. researchgate.net The strategic incorporation of N-methylated arginine can also be used to modulate the aggregation properties of peptides, which is relevant for diseases such as Alzheimer's. nih.gov
Integration with Automated Peptide Synthesis Platforms
The automation of solid-phase peptide synthesis has revolutionized the production of peptides. beilstein-journals.orgamericanpeptidesociety.org However, the integration of non-standard amino acids like this compound into automated synthesis protocols presents challenges. nih.gov The difficulties in coupling sterically hindered residues, as discussed in section 8.1.2, require modifications to standard automated protocols.
Modern automated peptide synthesizers, particularly those equipped with microwave technology, are better suited to handle these challenging couplings. cem.com The development of optimized coupling cycles with longer reaction times, higher temperatures, and the use of more potent coupling reagents is essential for the successful automated synthesis of N-methylated peptides. sigmaaldrich.comspringernature.com As the demand for complex, modified peptides grows, the continued development of robust automated synthesis methods will be a critical area of focus.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing Boc-N-Me-Arg(Tos)-OH, and which spectroscopic methods are essential for confirming its structural integrity?
- Methodology :
- Follow a stepwise protocol: (1) Introduce the Boc (tert-butoxycarbonyl) and Tos (tosyl) protective groups via nucleophilic substitution under anhydrous conditions. (2) Purify intermediates using column chromatography (silica gel, eluent: DCM/MeOH). (3) Confirm final structure via H/C NMR (chemical shifts for Tos: ~2.4 ppm for methyl, 7.3–7.8 ppm for aromatic protons) and HPLC (purity >95%) .
- Table 1 : Key Characterization Data
| Technique | Critical Peaks/Parameters | Purpose |
|---|---|---|
| H NMR | δ 1.4 (Boc CH3), δ 3.1 (N-Me) | Confirm protective groups |
| HPLC | Retention time: 8.2 min (C18 column) | Assess purity |
Q. How should researchers handle this compound to prevent degradation during storage?
- Methodology :
- Store at -20°C in anhydrous DMF or DMSO under inert gas (N₂/Ar). Conduct stability assays via TLC every 3 months to detect hydrolysis byproducts. Avoid prolonged exposure to moisture or acidic/basic conditions .
Q. What protective group strategies are optimal for this compound in solid-phase peptide synthesis (SPPS)?
- Methodology :
- Use Boc for α-amine protection (removable with TFA) and Tos for guanidino protection (stable under SPPS conditions). Compare with Fmoc-based strategies, noting Tos’s resistance to piperidine but susceptibility to HF cleavage .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported solubility profiles of this compound across different solvent systems?
- Methodology :
- Systematically test solubility in aprotic (DMF, DMSO) vs. protic (MeOH, H₂O) solvents. Apply Hansen solubility parameters (δD, δP, δH) to model interactions. Replicate conflicting studies while controlling for temperature, humidity, and crystallinity .
- Table 2 : Solubility Comparison (mg/mL at 25°C)
| Solvent | Study A | Study B | Proposed Protocol |
|---|---|---|---|
| DMF | 120 | 85 | 105 ± 10 (N=5) |
| H₂O | <1 | 5 | 2 ± 0.5 (N=5) |
Q. What computational methods are employed to predict the reactivity of this compound in peptide coupling reactions?
- Methodology :
- Use density functional theory (DFT) to calculate activation energies for acylation steps. Compare with molecular dynamics (MD) simulations of steric effects from Tos and N-Me groups. Validate predictions via kinetic studies (e.g., monitoring coupling efficiency with HOBt/DIC) .
Q. How can contradictory data on the oxidative stability of this compound be analyzed to optimize reaction conditions?
- Methodology :
- Conduct accelerated degradation studies under varying O₂ levels (0–21%). Use LC-MS to identify oxidation byproducts (e.g., sulfoxide formation). Apply factorial design (DoE) to isolate critical factors (e.g., temperature, catalyst presence) .
Methodological Frameworks
- PICO Framework : Use Population (compound), Intervention (synthesis/analysis method), Comparison (alternative strategies), Outcome (yield/purity) to structure experimental designs .
- FINER Criteria : Ensure questions are Feasible (lab resources), Interesting (novelty in peptide chemistry), Novel (e.g., Tos stability studies), Ethical (data transparency), and Relevant (applications in SPPS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
